Methyl 5-tert-butylfuran-2-carboxylate
Overview
Description
Methyl 5-tert-butylfuran-2-carboxylate is a chemical compound belonging to the furan family. It is characterized by its molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is a colorless liquid with a fruity odor and is commonly used in various industrial and pharmaceutical applications.
Scientific Research Applications
Methyl 5-tert-butylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-tert-butylfuran-2-carboxylate typically involves the esterification of 5-tert-butylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification reaction, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-tert-butylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 5-tert-butylfuran-2-carboxylic acid.
Reduction: 5-tert-butylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of Methyl 5-tert-butylfuran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The furan ring may also participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Methyl 5-tert-butylfuran-2-carboxylate
- Methyl 5-tert-butylfuran-2-carboxamide
- Methyl 5-tert-butylfuran-2-carboxaldehyde
Comparison: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological properties compared to its amide and aldehyde counterparts. The ester group makes it more susceptible to hydrolysis and esterification reactions, while the amide and aldehyde groups exhibit different reactivity patterns.
Properties
IUPAC Name |
methyl 5-tert-butylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPDRSWIRZWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290513 | |
Record name | methyl 5-tert-butylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59907-23-2 | |
Record name | 59907-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-tert-butylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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